

# physical and chemical characteristics of 8-Bromo-4-chloroquinoline

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## Compound of Interest

Compound Name: 8-Bromo-4-chloroquinoline

Cat. No.: B1281324

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## An In-depth Technical Guide to 8-Bromo-4-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical characteristics of **8-Bromo-4-chloroquinoline**, a halogenated heterocyclic compound. Its utility as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science, necessitates a thorough understanding of its properties. This guide consolidates available data on its physicochemical properties, spectral characteristics, reactivity, and safe handling protocols.

## Core Properties and Identifiers

**8-Bromo-4-chloroquinoline** is a disubstituted quinoline, a class of compounds known for a wide spectrum of biological activities.<sup>[1]</sup> The strategic placement of chloro and bromo substituents offers distinct reactive sites for further molecular elaboration.

Property	Data	Reference
Molecular Formula	C <sub>9</sub> H <sub>5</sub> BrCIN	[2][3][4]
Molecular Weight	242.50 g/mol	[3][4]
CAS Number	65340-71-8	[2][3]
Appearance	White to off-white or yellow solid/powder	[2][5][6]
IUPAC Name	8-bromo-4-chloroquinoline	
Synonyms	4-Chloro-8-bromoquinoline, Quinoline, 8-bromo-4-chloro-	[2][6]
SMILES	Clc1ccnc2c(Br)cccc12	
InChI Key	DAHYJSFUKJLEEJ- UHFFFAOYSA-N	[2]

## Physicochemical Data

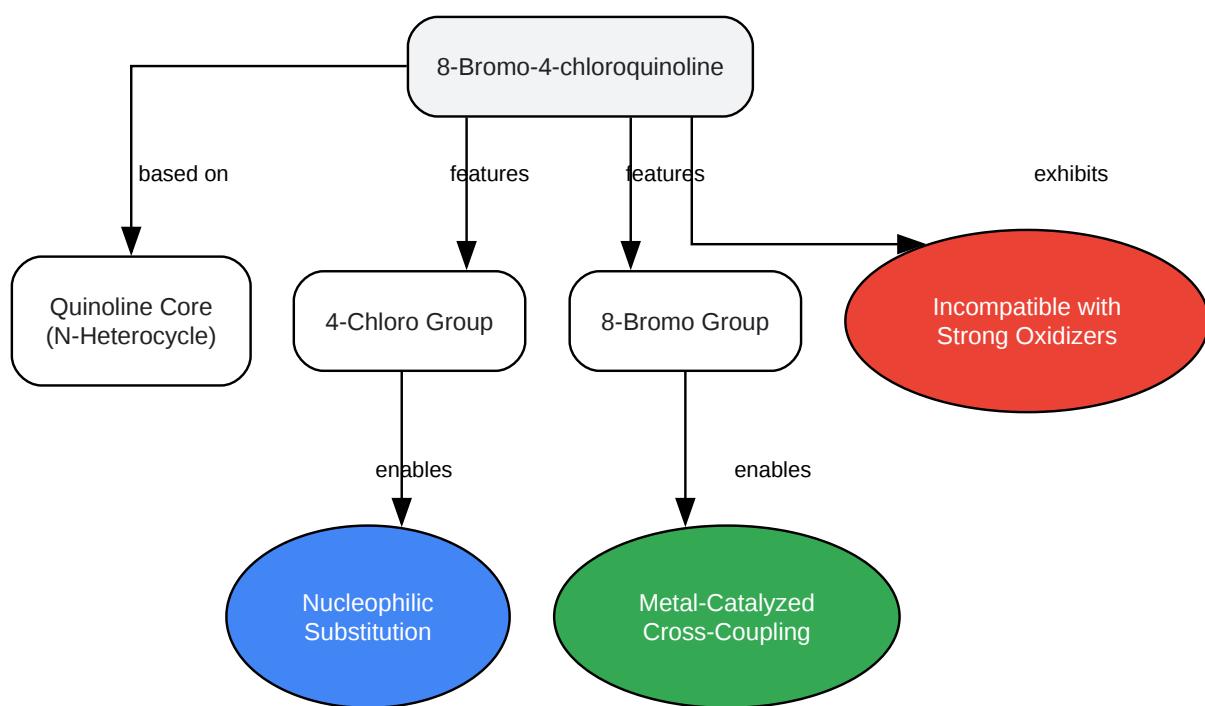
The following table summarizes the key physical properties of **8-Bromo-4-chloroquinoline**. It is important to note that some of these values are predicted through computational models.

Physical Property	Value	Reference(s)
Melting Point	147-148 °C	[5][6]
Boiling Point	314.6 ± 22.0 °C (Predicted)	[5]
Density	1.673 - 1.7 ± 0.1 g/cm <sup>3</sup> (Predicted)	[5][6]
pKa	0.91 ± 0.30 (Predicted)	[5]
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2-8°C, room temperature.	[3][5][7]

## Reactivity and Chemical Profile

The chemical behavior of **8-Bromo-4-chloroquinoline** is primarily dictated by the quinoline core and its halogen substituents. The electron-withdrawing nature of the nitrogen atom and the chloro group deactivates the heterocyclic ring towards electrophilic substitution, while activating the 4-position for nucleophilic attack.

- Nucleophilic Substitution: The chloro group at the 4-position is a potential leaving group, making it a prime site for nucleophilic substitution reactions.[8]
- Metal-Catalyzed Cross-Coupling: The bromo group at the 8-position is well-suited for various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functional groups.[8]
- Incompatibilities: The compound should be kept away from strong oxidizing agents.[8]



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*Key chemical characteristics of **8-Bromo-4-chloroquinoline**.*

# Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **8-Bromo-4-chloroquinoline** are not readily available in the provided search results, a plausible synthetic route can be constructed based on established methodologies for analogous quinoline structures.<sup>[9]</sup>

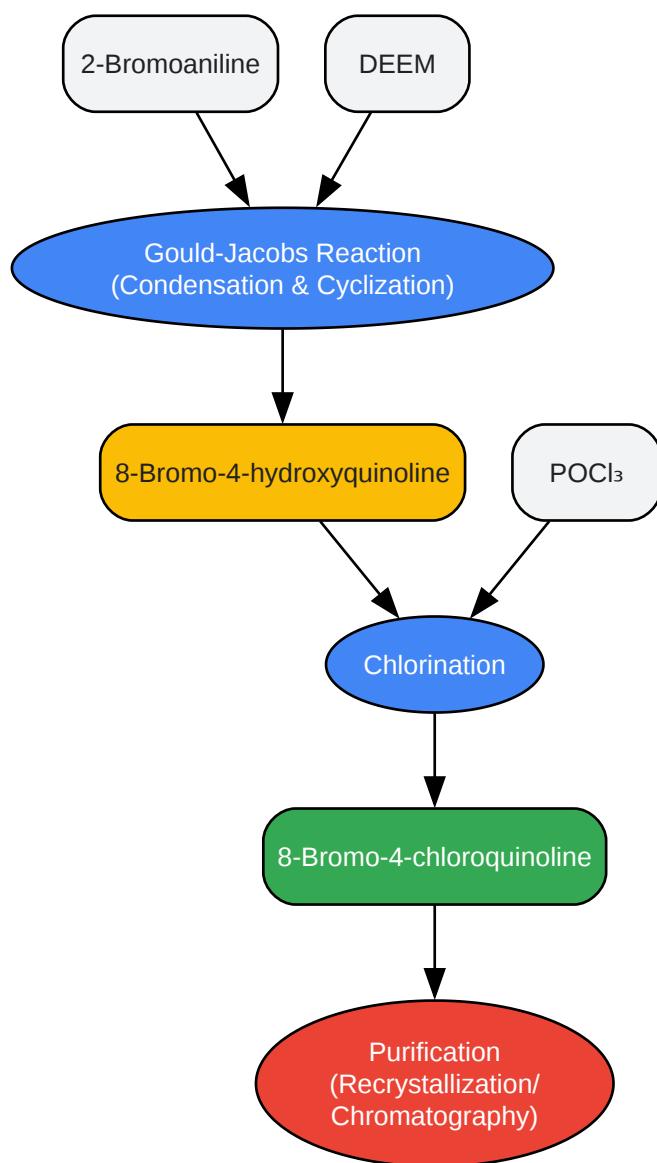
Proposed Synthetic Workflow:

- Gould-Jacobs Reaction: Construction of the quinoline core to form an 8-bromo-4-hydroxyquinoline intermediate.
- Chlorination: Conversion of the 4-hydroxyl group to a chloro group using a standard chlorinating agent like phosphorus oxychloride ( $\text{POCl}_3$ ).

Methodology: Synthesis of **8-Bromo-4-chloroquinoline** (General Protocol)

- Step 1: Synthesis of 8-Bromo-4-hydroxyquinoline:
  - A mixture of 2-bromoaniline and a slight molar excess of diethyl ethoxymethylenemalonate (DEEM) is heated (typically 100-140°C) to facilitate a condensation reaction, forming an anilinomethylenemalonate intermediate.
  - This intermediate is then cyclized at a higher temperature (~250°C), often in a high-boiling point solvent such as diphenyl ether, to yield 8-bromo-4-hydroxyquinoline.
  - The crude product is cooled, and the resulting solid is filtered, washed with a suitable solvent (e.g., hexane), and dried.
- Step 2: Synthesis of **8-Bromo-4-chloroquinoline**:
  - The 8-bromo-4-hydroxyquinoline intermediate is refluxed with an excess of phosphorus oxychloride ( $\text{POCl}_3$ ).
  - The reaction progress is monitored by Thin Layer Chromatography (TLC).
  - Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice.

- The solution is neutralized with a base (e.g., sodium carbonate or ammonia solution) to precipitate the crude product.
- The solid is filtered, washed thoroughly with water, and dried.
- Purification is achieved via recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography on silica gel.[5][10]



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*Plausible synthetic workflow for **8-Bromo-4-chloroquinoline**.*

## Spectral Data (Expected)

No specific spectral data was found in the search results. The following information is based on expected values derived from the compound's structure and data for analogous molecules.[\[11\]](#) [\[12\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: The spectrum is expected to show five distinct signals in the aromatic region ( $\delta$  7.0-9.0 ppm). The protons on the pyridine ring (H-2, H-3) and the proton ortho to the bromine (H-7) would likely be the most deshielded.
- $^{13}\text{C}$  NMR: Nine distinct signals are expected. The carbons attached to the electronegative nitrogen (C-2, C-4, C-8a) and halogens (C-4, C-8) would appear downfield.

Mass Spectrometry (MS):

- The mass spectrum should exhibit a characteristic molecular ion ( $\text{M}^+$ ) peak cluster. Due to the natural isotopic abundance of bromine ( $^{79}\text{Br} \approx 50.7\%$ ,  $^{81}\text{Br} \approx 49.3\%$ ) and chlorine ( $^{35}\text{Cl} \approx 75.8\%$ ,  $^{37}\text{Cl} \approx 24.2\%$ ), the molecular ion will appear as a series of peaks ( $\text{M}$ ,  $\text{M}+2$ ,  $\text{M}+4$ ) with a distinctive intensity ratio, confirming the presence of one bromine and one chlorine atom.

## Safety and Handling

**8-Bromo-4-chloroquinoline** is classified as a hazardous substance and requires careful handling.

Hazard Class	GHS Code	Statement	Reference(s)
Signal Word	-	Danger	<a href="#">[5]</a> <a href="#">[13]</a>
Acute Toxicity	H301	Toxic if swallowed	<a href="#">[5]</a> <a href="#">[13]</a>
Eye Damage	H318	Causes serious eye damage	<a href="#">[5]</a> <a href="#">[13]</a>

Precautionary Measures:

- P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5][13]
- P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.[13]
- P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[13]
- Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid creating dust. Prevent contact with skin and eyes.[3][8]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Keep locked up.[8]

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